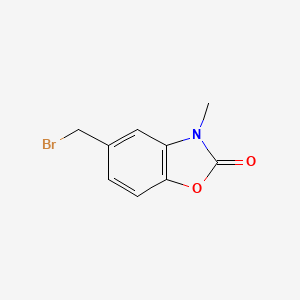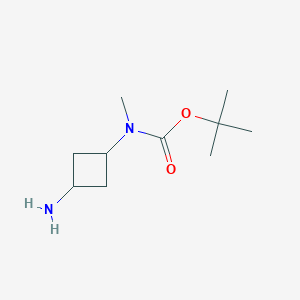![molecular formula C16H25BrN2Si B1529760 3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 918525-02-7](/img/structure/B1529760.png)
3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, also known as 3-BTP, is an organosilicon compound that has been used extensively in organic synthesis and as a reagent in various scientific research applications. It has been found to be a useful building block in organic synthesis, due to its unique structure, and its ability to form strong covalent bonds with other molecules. 3-BTP has also been found to have various biochemical and physiological effects, and has been studied for its potential use in medical treatments and therapies.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Functionalization
3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine serves as a versatile intermediate in organic synthesis, enabling the creation of complex molecules through halogen-metal exchange reactions and subsequent functionalization. For instance, it has been used to synthesize various 3-substituted pyrroles, demonstrating its utility in constructing compounds with potential biological activity. Such transformations are crucial for the development of new materials and bioactive molecules (Muchowski & Naef, 1984).
Catalysis and Polymerization
In catalysis, 3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is used in processes involving copper-mediated radical cyclizations, showcasing its role in facilitating efficient synthesis of cyclic compounds at room temperature. These reactions are pivotal for the construction of nitrogen-containing heterocycles, which are common frameworks in pharmaceuticals and agrochemicals (Clark et al., 1999).
Heterocyclic Compound Synthesis
This chemical is instrumental in the synthesis of heterocyclic compounds, such as pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine derivatives, through palladium-mediated functionalization. These compounds are valuable for their potential as therapeutic agents, underscoring the importance of 3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine in medicinal chemistry research (Baeza et al., 2010).
Material Science and Optoelectronics
In the realm of material science, particularly in the development of conducting polymers, the compound finds application in the electrocatalytic deposition of polypyrrole in the presence of bromide. This process highlights its utility in creating materials with high electronic conductivity, which are essential for optoelectronic devices (Beck & Oberst, 1992).
Eigenschaften
IUPAC Name |
(3-bromopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2Si/c1-11(2)20(12(3)4,13(5)6)19-10-15(17)14-8-7-9-18-16(14)19/h7-13H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIZHZFQXKWSAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=C1N=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrN2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728787 | |
| Record name | 3-Bromo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
918525-02-7 | |
| Record name | 3-Bromo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Benzenesulfonyl-4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1529679.png)



![2-Azetidin-1-yl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B1529685.png)


![tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate](/img/structure/B1529688.png)


![Ethyl pyrazolo[1,5-b]pyridazine-2-carboxylate](/img/structure/B1529694.png)
![1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate](/img/structure/B1529695.png)
